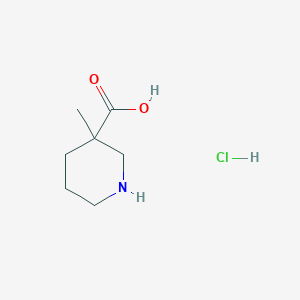

3-Methylpiperidine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)3-2-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMYDSAXTLQXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-22-8 | |

| Record name | 3-methylpiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Structure Elucidation of 3-Methylpiperidine-3-carboxylic acid hydrochloride

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-Methylpiperidine-3-carboxylic acid hydrochloride. Moving beyond a simple checklist of techniques, this document details the strategic application and interpretation of modern analytical methods, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We further explore the definitive confirmation of stereochemistry and absolute structure through X-ray crystallography. Each section presents the underlying scientific rationale for its inclusion in the workflow, detailed experimental protocols, and expected data outcomes, establishing a self-validating system for structural confirmation. This guide is designed for researchers and drug development professionals who require a robust and defensible strategy for molecular characterization.

Foundational Analysis: Establishing the Molecular Blueprint

Before embarking on sophisticated spectroscopic analysis, the foundational properties of the molecule must be confirmed. The initial analysis verifies the elemental composition and molecular mass, which serve as the fundamental constraints for all subsequent structural hypotheses.

The target molecule, this compound, has the following expected properties:

| Property | Expected Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Monoisotopic Mass | 179.07131 Da | [2] |

| Structure (Free Base) | [3] |

This initial data provides the basis for high-resolution mass spectrometry analysis and informs the interpretation of NMR and IR spectra.

Mass Spectrometry: High-Precision Mass Verification

Mass spectrometry provides the exact mass of the molecule, which is the most direct confirmation of its elemental formula. For a hydrochloride salt, the analysis is typically performed on the free base, which is readily formed in the electrospray ionization (ESI) source.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is selected over standard MS to provide mass accuracy in the parts-per-million (ppm) range. This level of precision is essential to distinguish between elemental formulas that may have the same nominal mass, thereby providing unequivocal confirmation of the molecular formula.

Expected Fragmentation & Ionization

In a typical ESI-MS experiment, the protonated molecule [M+H]⁺ is the most anticipated ion for the free base (C₇H₁₃NO₂).

| Ion | Formula | Calculated m/z | Expected m/z |

| [M+H]⁺ | [C₇H₁₄NO₂]⁺ | 144.09463 | 144.10192 |

| [M+Na]⁺ | [C₇H₁₃NNaO₂]⁺ | 166.08442 | 166.08386 |

Predicted values sourced from PubChem.[3]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid helps to ensure protonation for positive ion mode detection.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured exact mass to the calculated value for C₇H₁₄NO₂⁺. The confirmation of this ion is the primary goal.

Infrared Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FT-IR is crucial for confirming the presence of the carboxylic acid and the protonated amine.

Causality of Experimental Choice: The vibrational frequencies of chemical bonds are highly characteristic. This technique provides direct evidence for the key functional groups (C=O, O-H, N-H⁺) that define the molecule. The presence of the hydrochloride salt significantly influences the N-H region of the spectrum.[4]

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Very broad, often overlapping with C-H stretches.[5] |

| Amine N-H⁺ | Stretching | 2400-2800 | Broad bands, typical for amine salts. |

| Aliphatic C-H | Stretching | 2850-2960 | Medium to strong sharp peaks. |

| Carboxylic Acid C=O | Stretching | ~1700-1725 | Strong, sharp absorption.[5][6] |

| Carboxylic Acid C-O | Stretching | 1210-1320 | Medium intensity.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Correlate the observed absorption bands with the expected frequencies for the key functional groups to confirm their presence.

Nuclear Magnetic Resonance: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the unambiguous assignment of all atoms in this compound.

Causality of Experimental Choice: NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

-

¹H NMR: Identifies the number and type of protons and their neighboring protons.

-

¹³C NMR: Identifies the number and type of carbon atoms.

-

COSY: Reveals proton-proton (H-H) spin-spin coupling, establishing connectivity through bonds.

-

HSQC: Correlates each proton with its directly attached carbon atom.

-

HMBC: Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for identifying quaternary centers and piecing together the molecular fragments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves the hydrochloride salt and allows for the observation of exchangeable protons (N-H⁺ and O-H).[7][8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra: COSY, HSQC, and HMBC using standard instrument pulse programs.

-

-

Data Analysis: Integrate all spectra to build the structure piece by piece, as detailed below.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Proton(s) | Predicted Shift (ppm) | Multiplicity | Integration | Assignment Rationale |

| -COOH | 10-13 | Very Broad Singlet | 1H | Exchangeable acidic proton. |

| -NH₂⁺- | 8-10 | Very Broad Singlet | 2H | Exchangeable protons on the protonated nitrogen.[4][8] |

| H2, H6 | 2.8 - 3.5 | Multiplets | 4H | Protons alpha to the electron-withdrawing N⁺ atom are deshielded. |

| H4, H5 | 1.5 - 2.2 | Multiplets | 4H | Aliphatic protons within the piperidine ring. |

| -CH₃ | ~1.2 | Singlet | 3H | Methyl group on a quaternary carbon shows no H-H coupling. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Carbon(s) | Predicted Shift (ppm) | Assignment Rationale |

| -C=O | 170-180 | Carbonyl carbon of a carboxylic acid.[9] |

| C2, C6 | 45-55 | Carbons adjacent to the nitrogen atom. |

| C3 | 40-50 | Quaternary (sp³) carbon. |

| C4, C5 | 20-35 | Aliphatic carbons in the piperidine ring. |

| -CH₃ | 15-25 | Methyl group carbon. |

Integrated 2D NMR Interpretation Workflow

The following diagram illustrates the logical workflow for using 2D NMR data to assemble the final structure.

Caption: Integrated NMR workflow for structure elucidation.

Stereochemical Analysis and Definitive Confirmation

The structure contains a chiral center at the C3 position, as it is bonded to four different groups (methyl, carboxyl, C2-methylene, and C4-methylene). Therefore, the compound can exist as a racemic mixture of two enantiomers, (R) and (S). Standard spectroscopic techniques cannot differentiate between enantiomers.

Chiral Separation and Analysis

Causality of Experimental Choice: To determine if the sample is a single enantiomer or a racemic mixture, chiral chromatography is the most common and effective method.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral column, often based on polysaccharide derivatives like cellulose or amylose.

-

Mobile Phase: Develop a mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar system, often with additives like trifluoroacetic acid to improve peak shape.

-

Analysis: Inject the sample and monitor the elution profile. A single peak indicates an enantiomerically pure sample, while two peaks (ideally with equal area) indicate a racemic mixture.

X-ray Crystallography: The Gold Standard

For absolute and unambiguous structure determination, single-crystal X-ray crystallography is the definitive technique.[12][13] It provides a three-dimensional map of the electron density in a molecule, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[14][15]

Causality of Experimental Choice: X-ray crystallography provides direct, visual proof of the molecular structure, including the relative positions of all atoms in space. When using a copper X-ray source, it is often possible to determine the absolute structure of light-atom chiral compounds.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The critical and often rate-limiting step is growing a high-quality single crystal.[13] This is typically achieved by slowly evaporating a solvent from a concentrated solution of the compound. Various solvents and solvent mixtures (e.g., methanol, ethanol, water, acetone) should be screened.

-

Crystal Mounting: A suitable crystal (typically >20µm in all dimensions) is selected and mounted on the goniometer of a diffractometer.[14]

-

Data Collection: The crystal is cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

The overall analytical strategy can be visualized as a progressive workflow, starting from basic confirmation and culminating in definitive 3D structural proof.

Sources

- 1. 3-methyl-3-piperidinecarboxylic acid hydrochloride [cymitquimica.com]

- 2. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. reddit.com [reddit.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chiral analysis - Wikipedia [en.wikipedia.org]

- 11. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 12. rigaku.com [rigaku.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. azolifesciences.com [azolifesciences.com]

An In-depth Technical Guide to 3-Methylpiperidine-3-carboxylic acid hydrochloride: Identification, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methylpiperidine-3-carboxylic acid hydrochloride (CAS No. 116140-22-8), a key building block in medicinal chemistry and drug discovery. We will delve into its identification, physicochemical properties, a robust synthesis protocol, and detailed analytical methodologies for its characterization. The information presented herein is curated to support researchers in accelerating their discovery and development workflows.

Core Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. This compound is a chiral molecule, and its properties can be influenced by its stereochemistry. This guide focuses on the racemic mixture.

Chemical Identity

The definitive identifier for this compound is its CAS number.

| Identifier | Value | Source |

| CAS Number | 116140-22-8 | [CymitQuimica, Ambeed] |

| Molecular Formula | C₇H₁₄ClNO₂ | [CymitQuimica, Sigma-Aldrich] |

| Molecular Weight | 179.64 g/mol | [CymitQuimica, Sigma-Aldrich] |

| IUPAC Name | This compound | N/A |

| InChI Key | KSMYDSAXTLQXCI-UHFFFAOYSA-N | [CymitQuimica, Sigma-Aldrich] |

Physicochemical Characteristics

Understanding the physicochemical properties is crucial for handling, formulation, and experimental design.

| Property | Value | Source |

| Appearance | Solid | [Sigma-Aldrich] |

| Purity | ≥97% (typical) | [CymitQuimica] |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, beginning with commercially available starting materials. The following protocol is a representative method.

Synthetic Workflow Overview

The synthesis initiates with the alkylation of a suitable piperidine precursor, followed by the introduction of the carboxylic acid functionality, and concludes with the formation of the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Methylpiperidine-3-carboxylic acid

This protocol outlines the synthesis of the free base, which is then converted to the hydrochloride salt. A plausible synthetic route can be adapted from the synthesis of related piperidine carboxylic acids.

Step 1: Synthesis of Diethyl 2-methyl-2-(2-cyanoethyl)malonate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl methylmalonate.

-

Stir the mixture at room temperature, then add acrylonitrile dropwise.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize with acetic acid, and remove the ethanol under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Step 2: Reductive Cyclization to form Ethyl 3-Methylpiperidine-3-carboxylate

-

Dissolve the diethyl 2-methyl-2-(2-cyanoethyl)malonate in ethanol.

-

Carry out catalytic hydrogenation using a Raney Nickel catalyst under a hydrogen atmosphere at elevated pressure and temperature.

-

Monitor the reaction for the uptake of hydrogen.

-

After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to yield the crude ethyl 3-methylpiperidine-3-carboxylate.

Step 3: Hydrolysis to 3-Methylpiperidine-3-carboxylic acid

-

Reflux the crude ethyl 3-methylpiperidine-3-carboxylate with an excess of concentrated hydrochloric acid for several hours.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrochloride salt of the acid.

-

Dissolve the residue in water and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point to precipitate the free amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 3-Methylpiperidine-3-carboxylic acid.

Protocol: Formation of the Hydrochloride Salt

-

Suspend the purified 3-Methylpiperidine-3-carboxylic acid in a suitable solvent such as isopropanol or diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of hydrogen chloride in the chosen solvent (or bubble HCl gas through the suspension) with stirring.

-

Stir the mixture for a period to ensure complete salt formation.

-

Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on related structures.

Expected ¹H NMR Spectral Features (in D₂O):

-

Piperidine Ring Protons: A series of complex multiplets expected in the range of 1.5-3.5 ppm.

-

Methyl Protons: A singlet expected around 1.2-1.5 ppm.

-

NH and OH Protons: These protons will exchange with D₂O and may not be observed.

An In-depth Technical Guide to 3-Methylpiperidine-3-carboxylic acid hydrochloride: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-Methylpiperidine-3-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information on its fundamental properties, proposes a scientifically sound synthetic route based on established chemical principles, outlines standard characterization methodologies, and explores its potential pharmacological relevance by examining related structures.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to interact with a wide range of biological targets. The incorporation of a carboxylic acid group, as seen in piperidine-3-carboxylic acid derivatives, introduces a key functional handle for further chemical modification and can play a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties. These derivatives have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents, analgesics, and for their activity in the central nervous system.[1][2][3] The addition of a methyl group at the 3-position, as in 3-Methylpiperidine-3-carboxylic acid, introduces a chiral center and steric bulk, which can significantly influence its binding affinity and selectivity for biological targets.

Chemical and Physical Properties

This compound is the hydrochloride salt of 3-methylpiperidine-3-carboxylic acid. The hydrochloride form generally enhances the compound's stability and water solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 179.64 g/mol | [4][5] |

| IUPAC Name | 3-methylpiperidine-3-carboxylic acid;hydrochloride | |

| SMILES | CC1(CCCNC1)C(=O)O.Cl | [6] |

| InChI Key | KSMYDSAXTLQXCI-UHFFFAOYSA-N | [4] |

| Predicted XlogP | -2.1 | [6] |

| Monoisotopic Mass | 143.09464 Da | [6] |

Proposed Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from 3-methyl-3-pyridinecarboxylic acid:

-

Catalytic Hydrogenation: The pyridine ring of 3-methyl-3-pyridinecarboxylic acid is reduced to a piperidine ring using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Salt Formation: The resulting 3-methylpiperidine-3-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Disclaimer: The following is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Synthesis of 3-Methylpiperidine-3-carboxylic acid

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-methyl-3-pyridinecarboxylic acid (1 equivalent) in a suitable solvent such as water or a lower alcohol (e.g., ethanol).

-

Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 4-5 MPa.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring for 3-4 hours.

-

Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-methylpiperidine-3-carboxylic acid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 3-methylpiperidine-3-carboxylic acid in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.

-

Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by adding a less polar co-solvent like diethyl ether.

-

Isolation and Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound would be carried out using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. Based on related structures, the methyl protons would likely appear as a singlet, and the piperidine ring protons would present as a series of multiplets.[8][9]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the methyl and carboxyl groups, the four methylene carbons of the piperidine ring, and the methyl carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the protonated amine, and the C-H stretches of the alkyl groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound. A suitable column and mobile phase would be selected to achieve good separation of the target compound from any impurities or starting materials.

Potential Pharmacological Significance and Future Research Directions

While there is no specific pharmacological data for this compound, the biological activities of structurally related compounds provide a basis for speculating on its potential applications and guiding future research.

Piperidine derivatives are known to exhibit a wide range of biological activities. For instance, various functionalized piperidines have shown promise as:

-

Anti-inflammatory and Analgesic Agents: The piperidine scaffold is present in numerous compounds with anti-inflammatory and analgesic properties.[1][3]

-

Anticancer Agents: Certain highly functionalized piperidines have demonstrated antiproliferative activity against various cancer cell lines.[1]

-

Neuroprotective Agents: The piperidine ring is a key component of many compounds targeting the central nervous system. (S)-Boc-3-methyl-piperidine-3-carboxylic acid, a closely related derivative, is highlighted as a key chiral building block in pharmaceutical synthesis.[2]

-

Enzyme Inhibitors: Piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a target for the treatment of osteoporosis.[10]

The unique substitution pattern of this compound, with a methyl and a carboxylic acid group on the same carbon, may confer novel pharmacological properties. Future research could involve synthesizing a library of derivatives by modifying the carboxylic acid and the piperidine nitrogen to explore structure-activity relationships (SAR).

Caption: Inferred potential applications based on related piperidine structures.

Safety Information

Based on available data for 3-methyl-3-piperidinecarboxylic acid hydrochloride, the following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. While specific experimental data is limited, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its characterization and future investigation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry.

References

Sources

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-1-Methylpiperidine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Methyl-piperidine-3-carboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylpiperidine-3-carboxylic acid hydrochloride: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, present in a significant portion of small-molecule therapeutics.[1] Its conformational flexibility and ability to engage in crucial biological interactions have made it a privileged structure. Within this vast chemical space, 3-Methylpiperidine-3-carboxylic acid hydrochloride emerges as a valuable and versatile building block. While its history is not marked by a singular, celebrated discovery, its significance lies in its utility as a chiral synthon for creating complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its applications in contemporary drug discovery and development.

Physicochemical Properties

This compound is a chiral, non-proteinogenic amino acid derivative. The presence of a methyl group at the 3-position introduces a chiral center, allowing for the synthesis of stereospecific molecules, a critical consideration in modern pharmacology. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

| Property | Value |

| CAS Number | 116140-22-8[2][3][4][5] |

| Molecular Formula | C₇H₁₄ClNO₂[2][5] |

| Molecular Weight | 179.64 g/mol [2][5] |

| InChI Key | KSMYDSAXTLQXCI-UHFFFAOYSA-N[2] |

| SMILES | O=C(C1(C)CNCCC1)O.[H]Cl[2] |

Synthesis and Methodologies

The synthesis of 3-Methylpiperidine-3-carboxylic acid and its hydrochloride salt can be achieved through various synthetic routes. The choice of a particular method often depends on the desired stereochemistry and the scale of the synthesis. A common conceptual approach involves the construction of the piperidine ring followed by the introduction and modification of the functional groups.

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step synthesis adapted from established chemical principles for piperidine synthesis.

Step 1: Synthesis of a Piperidine Precursor

-

Reaction Setup: A solution of a suitable nitrogen-containing starting material (e.g., a protected aminodiester) is prepared in an appropriate solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cyclization: A strong base, such as sodium ethoxide, is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux and stirred for several hours to facilitate an intramolecular cyclization (e.g., Dieckmann condensation).

-

Work-up and Purification: After cooling, the reaction is quenched with a weak acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the piperidine precursor.

Step 2: Introduction of the Methyl Group

-

Enolate Formation: The piperidine precursor is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.

-

Alkylation: A methylating agent, such as methyl iodide, is added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.

-

Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

Step 3: Hydrolysis and Salt Formation

-

Ester Hydrolysis: The methylated intermediate is dissolved in a mixture of an alcohol (e.g., methanol) and water containing a strong base (e.g., sodium hydroxide). The mixture is heated to reflux until the ester is completely hydrolyzed.

-

Acidification and Isolation: The reaction mixture is cooled and acidified with hydrochloric acid to a pH of approximately 2. The aqueous layer is then concentrated to dryness to yield the crude this compound.

-

Recrystallization: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain the purified this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a chiral building block in the synthesis of complex pharmaceutical agents. Its rigid, yet three-dimensional structure allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity for biological targets.

Role as a Chiral Intermediate

The presence of a chiral center at the 3-position makes this compound a valuable starting material for asymmetric synthesis.[6] By utilizing enantiomerically pure forms of this compound, researchers can synthesize single-enantiomer drugs, which often exhibit improved therapeutic indices compared to their racemic counterparts.

Incorporation into Bioactive Scaffolds

Derivatives of 3-Methylpiperidine-3-carboxylic acid have been incorporated into a variety of bioactive scaffolds, including those with potential applications as:

-

Analgesics and Anti-inflammatory Agents: The piperidine ring is a common motif in centrally acting analgesics. The conformational constraint provided by the 3-methyl-3-carboxy substitution can lead to novel interactions with opioid and other pain-related receptors.[6]

-

Enzyme Inhibitors: The carboxylic acid and the secondary amine of the piperidine ring can serve as key interaction points with the active sites of enzymes. For instance, derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target in the treatment of type 2 diabetes.[1]

-

Neurological Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system. The stereochemistry and substitution pattern of this compound can be exploited to fine-tune the pharmacological properties of novel neurological agents.[7]

The general workflow for utilizing this building block in drug discovery is depicted below:

Sources

- 1. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | MDPI [mdpi.com]

- 2. 116140-22-8 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. 116140-22-8 | CAS DataBase [m.chemicalbook.com]

- 4. 116140-22-8 | clorhidrato del ácido 3-metilpiperidina-3-carboxílico | this compound - Capot Químico [capotchem.com]

- 5. 3-methyl-3-piperidinecarboxylic acid hydrochloride [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

3-Methylpiperidine-3-carboxylic Acid Hydrochloride: A Technical Guide to a Putative Modulator of GABAergic Neurotransmission

Abstract

This technical guide provides a comprehensive overview of 3-Methylpiperidine-3-carboxylic acid hydrochloride, a derivative of the well-established GABAergic modulator, nipecotic acid. While direct biological data for this specific compound is limited in publicly accessible literature, its structural similarity to known GABA uptake inhibitors provides a strong rationale for its investigation as a modulator of the central nervous system. This document synthesizes the available physicochemical data, outlines plausible synthetic strategies, and details the theoretical framework for its biological activity. Furthermore, we present established experimental protocols for the evaluation of its potential as a GABA transporter inhibitor, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore its therapeutic potential.

Introduction: The Piperidine-3-Carboxylic Acid Scaffold in Neuroscience

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives, particularly those with a carboxylic acid at the 3-position, have garnered significant attention for their ability to interact with the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its regulation is crucial for maintaining neuronal excitability.[3][4]

Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a cyclic analog of GABA and a well-characterized inhibitor of GABA transporters (GATs).[4][5] By blocking the reuptake of GABA from the synaptic cleft, GAT inhibitors prolong the action of GABA, leading to an overall inhibitory effect. This mechanism has been successfully targeted for the treatment of epilepsy, with the nipecotic acid derivative tiagabine being a notable clinical example.[6][7]

This compound is a structural analog of nipecotic acid. The introduction of a methyl group at the 3-position is a common strategy in medicinal chemistry to explore structure-activity relationships, potentially influencing potency, selectivity, and pharmacokinetic properties. This guide explores the scientific basis for investigating this compound as a novel GABA uptake inhibitor.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The following table summarizes the available data for 3-Methylpiperidine-3-carboxylic acid and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₇H₁₄ClNO₂ | [8] |

| Molecular Weight | 179.64 g/mol | [8] |

| Canonical SMILES | CC1(CCCNC1)C(=O)O.Cl | N/A |

| InChI Key | BQQZKNAQDKIGGZ-UHFFFAOYSA-N | [8] |

| Appearance | Solid (predicted) | N/A |

| XLogP3 | -2.1 (for the free base) | N/A |

| Hydrogen Bond Donor Count | 2 (for the free base) | N/A |

| Hydrogen Bond Acceptor Count | 3 (for the free base) | N/A |

Synthetic Pathways and Considerations

The synthesis of this compound would likely follow established routes for the synthesis of substituted piperidine carboxylic acids. A common and efficient method involves the catalytic hydrogenation of a corresponding pyridine precursor.

Below is a generalized workflow for the synthesis of 3-substituted piperidine-3-carboxylic acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methylpiperidine-3-carboxylic acid hydrochloride and its derivatives

An In-depth Technical Guide to 3-Methylpiperidine-3-carboxylic acid hydrochloride and its Derivatives for Drug Discovery Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of this compound, a pivotal scaffold in modern medicinal chemistry. We will dissect its fundamental properties, synthesis strategies, and the rationale behind its derivatization for developing novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] Its saturated, heterocyclic structure provides a three-dimensional framework that is crucial for specific interactions with biological targets. Introducing substituents onto this ring system allows for the fine-tuning of pharmacological properties. 3-Methylpiperidine-3-carboxylic acid, in particular, represents a constrained, non-proteinogenic amino acid analogue. The presence of a methyl group and a carboxylic acid at the C3 position creates a chiral center and offers distinct vectors for chemical modification, making it a valuable starting point for generating diverse chemical libraries.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental characteristics of this compound is essential for its effective use in synthesis and drug design. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | |

| IUPAC Name | 3-methylpiperidine-3-carboxylic acid;hydrochloride | [2] |

| Form | Solid | |

| InChI Key | KSMYDSAXTLQXCI-UHFFFAOYSA-N | |

| SMILES String | Cl.CC1(CCCNC1)C(O)=O |

Table 1: Key Physicochemical Properties of this compound.

The structure features a tertiary carboxylic acid, which imparts specific steric and electronic properties. The piperidine nitrogen remains a key site for derivatization, while the carboxylic acid can be converted into esters, amides, and other functional groups.

Synthesis of the 3-Substituted Piperidine Core

The synthesis of substituted piperidines is a well-explored area of organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired stereochemistry and the tolerance of other functional groups.

Asymmetric Synthesis via Catalytic Reductive Heck Reaction

A highly effective modern approach for creating enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][3] This method offers excellent control over stereochemistry and tolerates a wide range of functional groups.

Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-piperidines.

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis

Causality: This protocol leverages a powerful catalytic system to construct the chiral piperidine core. The choice of a chiral phosphine ligand, such as (S)-Segphos, is critical for inducing high enantioselectivity in the carbometalation step. The base (CsOH) is essential for the transmetalation of the boronic acid to the rhodium center.

-

Catalyst Preparation: In an argon-purged vial, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

-

Solvent Addition: Add toluene, THP, and H₂O (1:1:1 ratio), followed by aqueous CsOH (50 wt%, 2.0 equiv). Stir the mixture at 70 °C for 10 minutes to form the active catalyst.

-

Reactant Addition: To the catalyst solution, add the aryl boronic acid (3.0 equiv) followed by the dihydropyridine intermediate (1.0 equiv).

-

Reaction: Stir the resulting mixture at 70 °C for 20 hours, monitoring by TLC or LC-MS for completion.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., EtOAc). The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 3-substituted tetrahydropyridine.

-

Final Reduction: The resulting tetrahydropyridine is then subjected to standard reduction conditions (e.g., H₂, Pd/C) to afford the final enantioenriched 3-substituted piperidine.

Self-Validation: The success of this reaction is validated by achieving high yield and high enantiomeric excess (ee), which can be confirmed using chiral HPLC analysis. The structural integrity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis from Chiral Precursors: L-Glutamic Acid

Another established strategy involves using a readily available chiral starting material, such as L-glutamic acid. This approach leverages the inherent stereochemistry of the starting material to build the piperidine ring.

Caption: Synthesis of substituted piperidines from L-glutamic acid.

Experimental Protocol: Synthesis from L-Glutamic Acid

Causality: This multi-step synthesis transforms a natural amino acid into a complex heterocyclic structure. Each step is chosen for its reliability and functional group compatibility. Boc protection is used to prevent the amine from interfering in subsequent steps, while tosylation converts the hydroxyl groups into excellent leaving groups, facilitating the final intramolecular cyclization.

-

Esterification: Convert L-glutamic acid to its dimethyl ester.

-

Boc Protection: To a stirred solution of the dimethyl ester (1.0 equiv) in CH₂Cl₂ at 0°C, add triethylamine (4.0 equiv), (Boc)₂O (1.5 equiv), and a catalytic amount of DMAP. Stir at room temperature for 6 hours.

-

Reduction: Reduce the N-Boc protected diester to the corresponding diol using a reducing agent like NaBH₄.

-

Tosylation: Convert the diol to a ditosylate by reacting it with tosyl chloride in the presence of a base (e.g., pyridine).

-

Cyclization: React the resulting ditosylate with a primary amine. The amine displaces one tosylate group, and the now-free secondary amine on the piperidine precursor displaces the second tosylate group in an intramolecular fashion to form the piperidine ring.

-

Purification: Purify the final product using column chromatography.

Self-Validation: Progress is monitored at each step by TLC. The structure and purity of the intermediates and the final product are confirmed by NMR spectroscopy and mass spectrometry. The overall yield for this multi-step process is typically in the range of 44% to 55%.

Derivatization Strategies and Structure-Activity Relationships (SAR)

This compound is a versatile scaffold for creating derivatives with diverse biological activities. The primary points for modification are the piperidine nitrogen (N1) and the carboxylic acid group at C3.

Caption: Derivatization points on the core scaffold and their impact on activity.

N-Substitution for Targeting Specific Pockets

Modifying the piperidine nitrogen is a common strategy to explore interactions with hydrophobic pockets in target proteins or to modulate the overall physicochemical properties of the molecule, such as pKa and solubility.

-

Anti-Alzheimer's Agents: N-benzyl piperidine derivatives have been designed as multipotent molecules to treat Alzheimer's disease by combining acetylcholinesterase (AChE) inhibition with antioxidant activity.[4]

-

Anticonvulsants: Various N-substituted piperidine-3-carboxylic acid analogs have shown potential as anticonvulsants, likely through interaction with GABA transporters (GAT-1).[4]

C3-Carboxyl Modification for Hydrogen Bonding and Vectorial Orientation

The carboxylic acid at C3 is a key interaction point, often forming critical hydrogen bonds with active site residues. Converting it to amides or esters allows for the introduction of diverse substituents that can probe the surrounding chemical space.

-

Anti-Osteoporosis Agents: Piperidine-3-carboxamide derivatives have been synthesized as inhibitors of Cathepsin K, a key enzyme in bone resorption.[5] The amide group is crucial for orienting the molecule within the enzyme's active site.

-

PPARγ Agonists: Piperine derivatives incorporating an amino acid moiety, which includes a piperidine carboxylic acid structure, have been identified as potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists.[6]

Applications in Drug Discovery: Case Studies

The derivatives of 3-methylpiperidine-3-carboxylic acid and related structures are integral to several therapeutic areas.

| Therapeutic Area | Target / Mechanism | Example Derivative Class | Reference |

| Neurological Disorders | GABA Transporter (GAT-1) Inhibition | N-substituted piperidine-3-carboxylic acids | [4] |

| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | N-benzyl-piperidine linked molecules | [4] |

| Oncology | PARP Inhibition | Precursor to drugs like Niraparib | [1] |

| Osteoporosis | Cathepsin K Inhibition | Piperidine-3-carboxamides | [5] |

| Tuberculosis | Antimycobacterial Activity | Piperidinothiosemicarbazones | [7] |

| Metabolic Disorders | PPARγ Agonism | Amino acid-modified piperine derivatives | [6] |

Table 2: Therapeutic Applications of Piperidine-3-carboxylic Acid Derivatives.

The chiral nature of this scaffold is often critical for its biological function, making enantiomerically pure synthesis methods, like those described above, essential for developing effective and safe pharmaceuticals.[8]

Conclusion and Future Outlook

This compound is more than a simple chemical building block; it is a sophisticated scaffold that offers a unique combination of stereochemistry, rigidity, and multiple points for derivatization. Its proven utility across a wide range of therapeutic targets underscores its importance in modern drug discovery. As our understanding of disease biology deepens, the ability to rationally design and synthesize novel derivatives from this core structure will continue to generate promising new drug candidates. The synthesis methodologies outlined in this guide provide a robust foundation for researchers to explore the vast chemical space accessible from this versatile starting material.

References

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

-

PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

PubChem. (n.d.). 3-Methylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

ChemBK. (n.d.). (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride. [Link]

- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]

-

ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]

-

Szymański, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6529. [Link]

-

ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]

Spectroscopic Characterization of 3-Methylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide

Introduction

3-Methylpiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a cyclic amino acid analog, its structural conformation and purity are critical determinants of its biological activity and suitability for pharmaceutical applications. Precise characterization of this compound is therefore paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to offer researchers and drug development professionals a robust framework for the comprehensive analysis of this molecule and its analogs.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the chemical structure and the numbering scheme used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete structural confirmation.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum will exhibit characteristic signals for the piperidine ring protons, the C3-methyl group, and exchangeable protons from the ammonium and carboxylic acid groups. The hydrochloride form will lead to a downfield shift of protons adjacent to the nitrogen atom.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H2, H6 | 3.0 - 3.5 | m | 4H | Diastereotopic protons on carbons adjacent to the protonated nitrogen. |

| H4, H5 | 1.6 - 2.2 | m | 4H | Complex overlapping multiplets for the remaining ring protons. |

| C3-CH₃ | 1.3 - 1.5 | s | 3H | A singlet due to the absence of adjacent protons on C3. |

| N-H, COOH | ~4.7 (D₂O) | s (broad) | 2H | These protons will exchange with the deuterium in D₂O and their signal will be incorporated into the residual HDO peak. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at much lower field. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the carbon atoms of the piperidine ring and the methyl group, plus a signal for the carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Carbon Position | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | 175 - 180 | The chemical shift for the carboxylic acid carbonyl carbon. |

| C2, C6 | 45 - 50 | Carbons adjacent to the positively charged nitrogen are shifted downfield. |

| C3 | 40 - 45 | Quaternary carbon, its signal will be of lower intensity. |

| C4, C5 | 20 - 30 | Aliphatic carbons of the piperidine ring. |

| C3-CH₃ | 18 - 25 | Methyl group carbon. |

Experimental Protocol for NMR Data Acquisition

1.3.1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is suitable for observing the carbon and non-exchangeable proton signals, while DMSO-d₆ would allow for the observation of the N-H and O-H protons.[1]

-

Vortex the tube until the sample is completely dissolved.

1.3.2. Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: 240 ppm (centered around 100 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096.

-

-

2D Experiments (COSY, HSQC, HMBC):

-

Utilize standard instrument parameter sets for these experiments to establish proton-proton and carbon-proton correlations, which are crucial for unambiguous signal assignment.

-

Interpretation of NMR Spectra

The ¹H NMR spectrum will confirm the presence of the piperidine ring through the complex multiplets in the aliphatic region. The singlet for the methyl group is a key indicator of its attachment to the quaternary C3 carbon. In the ¹³C NMR spectrum, the downfield signal for the carbonyl carbon and the presence of a low-intensity quaternary carbon signal for C3 are diagnostic. The chemical shifts of C2 and C6 are influenced by the protonation state of the nitrogen atom. 2D NMR experiments like HSQC would correlate the proton and carbon signals of the CH₂ and CH₃ groups, while HMBC would show long-range correlations, for instance, from the methyl protons to the C3 and C=O carbons, confirming the overall connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the carboxylic acid, the secondary ammonium salt, and the aliphatic C-H bonds.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid, overlapping with N-H⁺ stretch of the ammonium salt. |

| 2800-3000 | Medium | C-H stretching of the aliphatic CH₂ and CH₃ groups. |

| ~1730 | Strong | C=O stretch of the carboxylic acid. |

| 1570-1610 | Medium | N-H⁺ bending of the secondary ammonium salt. |

| 1380-1470 | Medium | C-H bending of the aliphatic CH₂ and CH₃ groups. |

| ~1200 | Medium-Strong | C-O stretching of the carboxylic acid. |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

This method is suitable for solid samples and provides high-quality spectra.

2.2.1. Sample Preparation:

-

Gently grind a small amount (1-2 mg) of this compound with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.[2]

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

2.2.2. Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment should be collected before running the sample.

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, which is often superimposed on the N-H⁺ stretching vibrations of the ammonium salt.[3][4] A strong, sharp peak around 1730 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The presence of the ammonium salt is further confirmed by a bending vibration around 1600 cm⁻¹. The various C-H stretching and bending vibrations confirm the aliphatic nature of the piperidine ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid hydrochlorides, as it typically yields the protonated molecular ion with minimal fragmentation.[5][6]

Predicted Mass Spectrometry Data

Table 4: Predicted ESI-MS Data

| Ion | Calculated m/z | Notes |

|---|---|---|

| [M+H]⁺ | 144.1025 | This corresponds to the protonated free base (C₇H₁₄NO₂⁺). This is expected to be the base peak in positive ion mode. |

| [M-H]⁻ | 142.0868 | In negative ion mode, the deprotonated molecule (C₇H₁₂NO₂⁻) may be observed. |

Experimental Protocol for ESI-MS Data Acquisition

Caption: A simplified workflow for ESI-MS analysis.

3.2.1. Sample Preparation:

-

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 methanol/water with 0.1% formic acid for positive ion mode, or 50:50 methanol/water with 0.1% ammonia for negative ion mode.

3.2.2. Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 200-300 °C.

-

Mass Range: m/z 50-500.

Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, the primary observation will be the protonated molecular ion [M+H]⁺, where M is the free base (C₇H₁₃NO₂). A high-resolution mass spectrometer will allow for the determination of the exact mass, which can be used to confirm the elemental formula. Fragmentation is generally minimal with ESI, but in some cases, a loss of water (H₂O) or formic acid (HCOOH) from the parent ion may be observed. Tandem MS (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information. A common fragmentation pathway for similar compounds involves the loss of the carboxylic acid group.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers to confirm the identity, structure, and purity of this compound. Adherence to these analytical methodologies ensures a high degree of scientific integrity, which is crucial for applications in drug discovery and development.

References

- Mastafanova, M. I., Evstratova, L. N., & Yakhontov, L. N. (n.d.). Mass spectra of piperidine dicarboxylic acids and their esters. ElectronicsAndBooks.

- BenchChem. (2025). Application Note: Comprehensive NMR Spectral Analysis of 1-Carbamoylpiperidine-3-carboxylic acid. BenchChem.

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

Hofmann, J., & Korf, A. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. [Link]

-

Wikipedia. (2024). Electrospray ionization. [Link]

-

Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

-

SpectraBase. (n.d.). Piperidine. [Link]

-

Cech, N. B., & Enke, C. G. (2000). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ACS Publications. [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]

-

MDPI. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. [Link]

-

PubMed Central. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Klotz, I. M., & Gruen, D. M. (1951). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society. [Link]

-

Barth, A. (2000). The infrared absorption of amino acid side chains. PubMed. [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. [Link]

-

PubChem. (n.d.). Piperidine, hydrochloride (1:1). [Link]

-

Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. ACS Publications. [Link]

-

Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Klotz, I. M., & Gruen, D. M. (1951). Infrared Absorption Spectra of Some Amino Acids and their Complexes. ACS Publications. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

GSRS. (n.d.). NIPECOTIC ACID HYDROCHLORIDE, (R)-(-)-. [Link]

-

PubChem. (n.d.). Nipecotic Acid. [Link]

-

PubChem. (n.d.). (-)-Nipecotic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The infrared absorption of amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of 3-Methylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide for Novel CNS Drug Discovery

Foreword: The Imperative for Novel Neuromodulators

In the landscape of central nervous system (CNS) drug discovery, the demand for novel chemical entities with precise mechanisms of action is unceasing. The intricate signaling pathways of the brain present a formidable challenge, yet also a vast opportunity for therapeutic intervention. This guide focuses on a compound of significant interest: 3-Methylpiperidine-3-carboxylic acid hydrochloride. As a derivative of the well-established γ-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid, this molecule stands as a promising starting point for the development of a new generation of neuromodulators. Its unique structural modification—a methyl group at the 3-position of the piperidine ring—suggests the potential for altered potency, selectivity, and pharmacokinetic properties, opening new avenues for research in a variety of neurological and psychiatric disorders. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the core science, potential applications, and practical experimental methodologies for investigating this intriguing compound.

The Scientific Foundation: Targeting the GABAergic System

The GABAergic system is the primary inhibitory network in the mammalian CNS, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neurodevelopmental disorders.[1][2][3]

A key mechanism for regulating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[4][5] To date, four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). These transporters differ in their cellular and regional distribution, as well as their pharmacological profiles.

-

GAT-1: Predominantly expressed in neurons, GAT-1 is the primary transporter responsible for clearing GABA from the synapse, thereby terminating the postsynaptic signal.[1] Its inhibition leads to an increase in synaptic GABA levels, enhancing both phasic and tonic inhibition.[6]

-

GAT-2 & GAT-3: Primarily located in astrocytes, these transporters are thought to play a more modulatory role, influencing extrasynaptic GABA tone and contributing to overall network excitability.[7][8]

1.1. The Nipecotic Acid Scaffold: A Proven Pharmacophore

Nipecotic acid is a well-characterized, potent inhibitor of GABA uptake.[9][10] However, its therapeutic utility is limited by its poor ability to cross the blood-brain barrier.[10][11] This has driven the development of numerous lipophilic derivatives, such as the clinically approved antiepileptic drug tiagabine, which is a GAT-1 selective inhibitor.[12] These derivatives have demonstrated that the piperidine-3-carboxylic acid core is a versatile scaffold for designing potent and selective GAT inhibitors.[13]

1.2. The Significance of the 3-Methyl Substitution: A Hypothesis-Driven Approach

The introduction of a methyl group at the 3-position of the piperidine ring in this compound is a deliberate structural modification that warrants in-depth investigation. Based on established principles of medicinal chemistry and the known structure-activity relationships of GAT inhibitors, we can formulate several key hypotheses regarding the potential impact of this substitution:

-

Enhanced Potency and Selectivity: The methyl group may orient the molecule within the GAT binding pocket in a manner that increases its affinity and/or selectivity for a particular transporter subtype. Even minor structural changes can lead to significant alterations in biological activity.

-

Improved Pharmacokinetic Profile: The addition of a lipophilic methyl group could potentially improve the compound's ability to cross the blood-brain barrier compared to its parent compound, nipecotic acid.

-

Novel Pharmacological Properties: The 3-methyl substitution may lead to unforeseen interactions with the transporter, potentially resulting in a unique pharmacological profile, such as allosteric modulation or a different mode of inhibition.

Potential Research Applications: Charting a Course for Discovery

The unique structural features of this compound suggest a range of potential research applications, primarily centered on its presumed activity as a GABA uptake inhibitor.

2.1. Epilepsy and Seizure Disorders

Given the established role of GAT-1 inhibitors in the treatment of epilepsy, this is a primary area of investigation.[9][14][15] Research should focus on:

-

Determining GAT-1 Inhibitory Potency: Quantifying the IC50 value of the compound at GAT-1 to establish its potency.

-

Assessing Anticonvulsant Efficacy: Utilizing in vivo models of epilepsy, such as the pentylenetetrazole (PTZ) or maximal electroshock (MES) induced seizure models, to evaluate the compound's ability to prevent or reduce seizure activity.

-

Investigating Mechanisms of Action: Exploring whether the compound's anticonvulsant effects are solely due to GAT-1 inhibition or if other mechanisms are at play.

2.2. Anxiety and Mood Disorders

Enhancing GABAergic neurotransmission is a well-validated strategy for anxiolysis. The potential of this compound in this area warrants investigation through:

-

Behavioral Models of Anxiety: Employing established models such as the elevated plus-maze, open field test, and light-dark box test to assess the anxiolytic-like effects of the compound.

-

Exploring GAT Subtype Selectivity: Investigating whether selectivity for specific GAT subtypes (e.g., GAT-3) might offer a more targeted approach to treating anxiety with a potentially improved side-effect profile.

2.3. Neurodevelopmental Disorders

Emerging evidence suggests a role for GABAergic dysfunction in neurodevelopmental disorders such as autism spectrum disorder (ASD) and intellectual disability.[2][3][16][17][18] Research in this area could involve:

-

Investigating Effects on Neuronal Development: Using in vitro models of neuronal differentiation and synaptogenesis to examine the impact of the compound on key neurodevelopmental processes.

-

Exploring the Role of GAT-2 and GAT-3: Given the expression of these transporters during development, investigating the compound's activity at these subtypes could reveal novel therapeutic avenues.

2.4. Synaptic Plasticity and Cognitive Enhancement